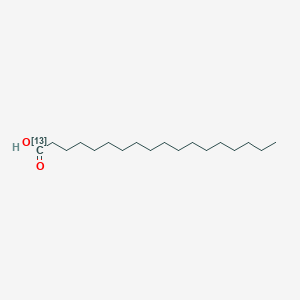

Stearic acid-1-13C

Description

Properties

IUPAC Name |

(113C)octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-CPZJZEHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583512 | |

| Record name | (1-~13~C)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85541-42-0 | |

| Record name | (1-~13~C)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85541-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Stearic Acid-1-¹³C as a Stable Isotope Tracer in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracers have revolutionized the study of metabolic pathways, offering a dynamic and quantitative view of substrate flux in vivo. Among these, stearic acid labeled with carbon-13 at the first carbon position (stearic acid-1-¹³C) serves as a powerful tool for investigating fatty acid metabolism. This technical guide provides a comprehensive overview of its application, experimental protocols, and data interpretation, tailored for professionals in metabolic research and drug development.

Core Concepts in Stable Isotope Tracing with Stearic Acid-1-¹³C

Stearic acid (18:0) is a long-chain saturated fatty acid prevalent in the Western diet.[1] Unlike other saturated fatty acids such as palmitic acid (16:0), stearic acid is considered to have a neutral effect on plasma LDL-cholesterol levels.[1][2] Understanding its metabolic fate—including absorption, oxidation, conversion to other fatty acids, and incorporation into complex lipids—is crucial for elucidating its physiological roles in health and disease.

Stearic acid-1-¹³C is a non-radioactive, stable isotope tracer that allows researchers to track the journey of dietary or intravenously administered stearic acid through various metabolic processes.[3][4] The ¹³C label at a specific position enables precise measurement of its incorporation into different metabolic pools and its conversion products using mass spectrometry-based techniques.

Metabolic Fate of Stearic Acid

Once introduced into the system, stearic acid-1-¹³C enters the fatty acid pool and undergoes several key metabolic transformations:

-

Oxidation: A portion of the stearic acid is oxidized for energy production, releasing the ¹³C label as ¹³CO₂ in the breath. The rate of oxidation can be quantified by measuring the enrichment of ¹³CO₂ in expired air.[1][5]

-

Desaturation: Stearic acid can be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleic acid (18:1n-9), a monounsaturated fatty acid.[1][2] Isotope labeling studies have shown that the conversion of stearic acid to oleic acid is a significant metabolic pathway.[1]

-

Chain Shortening: Stearic acid can be shortened to palmitic acid (16:0) through peroxisomal β-oxidation.[1]

-

Incorporation into Complex Lipids: The labeled stearic acid and its metabolites are incorporated into various lipid fractions, including triglycerides (TG), cholesteryl esters (CE), and phospholipids (B1166683) (PL).[1][5]

The following diagram illustrates the primary metabolic pathways of stearic acid.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Stearic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Fatty Acid Fates: A Technical Guide to 13C-Labeled Stearic Acid in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 13C-labeled stearic acid as a powerful tool for elucidating the complex pathways of fatty acid metabolism. By tracing the journey of this stable isotope-labeled saturated fatty acid, researchers can gain unprecedented insights into its absorption, oxidation, and conversion into other bioactive lipid species. This guide provides a comprehensive overview of key experimental protocols, quantitative data from seminal studies, and visual representations of the underlying metabolic and signaling pathways, empowering researchers to design and interpret their own fatty acid metabolism studies.

Introduction to 13C-Labeled Stearic Acid in Metabolic Tracing

Stable isotope labeling has revolutionized the study of metabolic pathways, offering a safe and precise method to track the fate of molecules in biological systems.[1] 13C-labeled stearic acid ([U-13C18]stearic acid or position-specific labeled variants) serves as an invaluable tracer for several reasons. Stearic acid (C18:0) is a common long-chain saturated fatty acid in the diet and a key component of cellular lipids.[2] Unlike some other saturated fatty acids, stearic acid is reported to have a neutral effect on plasma cholesterol levels.[3] Understanding its metabolic processing is crucial for dissecting its physiological and pathophysiological roles. By replacing the naturally abundant 12C with the heavier, non-radioactive 13C isotope, researchers can follow the incorporation and transformation of stearic acid through various metabolic routes using mass spectrometry-based techniques.[4]

Key Metabolic Fates of Stearic Acid

Once introduced into a biological system, 13C-labeled stearic acid can undergo several key metabolic transformations, providing quantitative insights into the rates of these pathways.

Desaturation to Oleic Acid

A primary fate of stearic acid is its conversion to the monounsaturated fatty acid, oleic acid (C18:1), a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD) .[5][6] This conversion is a critical step in maintaining cellular membrane fluidity and in the synthesis of triglycerides and other complex lipids.[7]

Elongation and Chain Shortening

Stearic acid can be further elongated to form very-long-chain saturated fatty acids. Conversely, it can also be a product of the elongation of shorter fatty acids like palmitic acid (C16:0) by enzymes such as Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) .[8][9] Isotope tracing studies have also observed the chain-shortening of 13C-stearic acid to 13C-palmitic acid.[3]

Beta-Oxidation

As an energy source, stearic acid can be broken down through mitochondrial beta-oxidation to produce acetyl-CoA, which then enters the TCA cycle. The rate of oxidation can be quantified by measuring the appearance of 13CO2 in expired breath in in-vivo studies.[3]

Incorporation into Complex Lipids

13C-labeled stearic acid is readily incorporated into various classes of complex lipids, including phospholipids, triglycerides, and cholesteryl esters.[3] Its role as a precursor for the synthesis of ceramides, a class of sphingolipids with important signaling functions, is of particular interest.[10][11]

Quantitative Insights from 13C-Stearic Acid Tracing Studies

The use of 13C-stearic acid has enabled the direct comparison of its metabolic fate with other fatty acids, providing valuable quantitative data.

| Parameter | 13C-Stearic Acid (C18:0) | 13C-Oleic Acid (C18:1) | Reference |

| Plasma Area Under the Curve (AUC) | Higher (66% higher) | Lower | [3][12] |

| Plasma Clearance Rate | Lower (-46% lower) | Higher | [3][12] |

| Cumulative Oxidation Rate | Lower (-34% lower) | Higher | [3][12] |

Table 1: Comparative postprandial metabolism of 13C-stearic acid and 13C-oleic acid in postmenopausal women.

| Conversion Pathway | Conversion Rate (%) | Reference |

| Stearic Acid (C18:0) to Oleic Acid (C18:1) | ~9-17% | [13] |

| Stearic Acid (C18:0) to Palmitic Acid (C16:0) | ~4% | [13] |

| Palmitic Acid (C16:0) to Palmitoleic Acid (C16:1) | ~4% | [13] |

Table 2: In vivo conversion rates of 13C-labeled stearic acid in human studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 13C-labeled stearic acid.

In Vitro Studies: Administration of 13C-Stearic Acid to Cultured Cells

Objective: To trace the metabolic fate of stearic acid in a specific cell type.

Protocol: Preparation of 13C-Stearic Acid-BSA Complex [14][15][16]

-

Stock Solution Preparation:

-

Prepare a stock solution of 13C-stearic acid (e.g., 150 mM) in ethanol. Heating at 65°C may be required to fully dissolve the fatty acid.

-

-

BSA Solution Preparation:

-

Prepare a 10% (w/v) solution of fatty acid-free Bovine Serum Albumin (BSA) in serum-free cell culture medium or a suitable buffer (e.g., PBS).

-

Warm the BSA solution to 37°C to aid dissolution and sterile filter.

-

-

Complex Formation:

-

In a sterile tube, add the desired volume of the 10% BSA solution.

-

While vortexing or stirring, slowly add the 13C-stearic acid stock solution to the BSA solution to achieve the desired final concentration and molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).

-

Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.

-

-

Cell Treatment:

-

Dilute the 13C-stearic acid-BSA complex in the final cell culture medium to the desired working concentration before adding to the cells.

-

In Vivo Studies: Oral Administration of 13C-Stearic Acid

Objective: To study the whole-body metabolism of dietary stearic acid.

Protocol: Oral Gavage in Rodent Models [17][18]

-

Tracer Preparation:

-

Dissolve the 13C-stearic acid in a suitable vehicle, such as corn oil or a mixture with other fatty acids, to mimic a dietary fat composition.

-

-

Animal Preparation:

-

Fast the animals for a short period (e.g., 2-4 hours) prior to gavage to ensure gastric emptying.

-

-

Administration:

-

Administer a precise volume of the 13C-stearic acid solution via oral gavage using a blunt-tipped needle. The dosage is typically based on the animal's body weight (e.g., 2 g/kg).

-

-

Sample Collection:

-

Collect blood, tissues, and expired breath at various time points post-administration to track the appearance and metabolism of the tracer.

-

Protocol: Human Studies [3][12]

-

Tracer Incorporation:

-

Incorporate a known amount of 13C-stearic acid (e.g., 1.0 mg/kg body weight) into a standardized meal.

-

-

Sample Collection:

-

Collect serial blood and breath samples over a defined period (e.g., 12 hours) and fasting samples at later time points (e.g., 24 and 48 hours).

-

Fecal samples can also be collected to assess absorption efficiency.

-

Sample Preparation for Mass Spectrometry Analysis

Objective: To extract and derivatize fatty acids from biological samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs) [19][20][21]

-

Lipid Extraction (Folch Method):

-

Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Add water or a salt solution to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification (Optional, for total fatty acids):

-

Resuspend the dried lipid extract in a solution of sodium hydroxide (B78521) in methanol and heat to hydrolyze the ester linkages.

-

-

Derivatization (Acid-Catalyzed Methylation):

-

Add a solution of boron trifluoride (BF3) in methanol (e.g., 14%) to the lipid extract.

-

Heat the mixture at 60-100°C for a specified time (e.g., 10-60 minutes) to convert the fatty acids to FAMEs.

-

-

Extraction of FAMEs:

-

Add water and a non-polar solvent like hexane (B92381) to the reaction mixture.

-

Vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

-

-

Analysis:

-

Analyze the FAMEs by GC-MS to determine the abundance and isotopic enrichment of each fatty acid.

-

Signaling Pathways and Metabolic Workflows

The metabolic fate of stearic acid is intricately linked to key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these connections and experimental workflows.

Caption: Metabolic pathways of 13C-labeled stearic acid.

References

- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. ahajournals.org [ahajournals.org]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide signalling: regulatory role in cell proliferation, differentiation and apoptosis in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]

- 11. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid | MDPI [mdpi.com]

- 12. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 15. wklab.org [wklab.org]

- 16. researchgate.net [researchgate.net]

- 17. uknowledge.uky.edu [uknowledge.uky.edu]

- 18. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

The Role of Stearic Acid-1-13C in Elucidating Lipid Biosynthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids, playing crucial roles in energy storage, membrane structure, and signaling. Understanding the intricate pathways of its metabolism is paramount for research in metabolic diseases, oncology, and drug development. Stearic acid-1-13C is a stable isotope-labeled tracer that serves as a powerful tool for dissecting the complexities of lipid biosynthesis. By introducing a heavy carbon isotope at the carboxyl position, researchers can meticulously track the journey of the stearic acid molecule as it is absorbed, metabolized, and incorporated into various lipid species. This technical guide provides an in-depth overview of the application of this compound in lipidomics, detailing experimental protocols, data interpretation, and the visualization of metabolic pathways. Stable heavy isotopes, such as carbon-13, are incorporated into molecules like stearic acid to serve as tracers for quantification and metabolic profiling in drug development and research.[1]

Core Lipid Biosynthesis Pathways Involving Stearic Acid

Stearic acid serves as a central hub in lipid metabolism, participating in several key biosynthetic pathways. Once taken up by the cell, this compound can be traced through the following pathways:

-

Glycerolipid Synthesis: Stearic acid is a primary substrate for the synthesis of triglycerides (TAGs) and phospholipids. It is first activated to stearoyl-CoA, which can then be esterified to a glycerol (B35011) backbone to form lysophosphatidic acid, a precursor for both TAGs and various phospholipid classes such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS).

-

Fatty Acid Elongation and Desaturation: Stearoyl-CoA can be elongated by elongase enzymes to form longer-chain saturated fatty acids. Furthermore, it is a key substrate for stearoyl-CoA desaturase (SCD), which introduces a double bond to produce oleic acid (C18:1), a monounsaturated fatty acid crucial for membrane fluidity and as a component of various lipids.

-

Sphingolipid Synthesis: Stearic acid can be incorporated into the ceramide backbone, a central molecule in sphingolipid metabolism. Ceramides are precursors to a diverse array of complex sphingolipids, including sphingomyelin (B164518) and various glycosphingolipids, which are integral components of cellular membranes and are involved in cell signaling.

Experimental Protocols for 13C-Stearic Acid Metabolic Flux Analysis

The following provides a generalized protocol for a this compound labeling experiment in cultured mammalian cells, which can be adapted based on the specific cell type and research question.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment and ensure they are not confluent at the time of harvest.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing this compound. The tracer is typically complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake by the cells. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.

-

Initiation of Labeling: Remove the standard culture medium and replace it with the pre-warmed this compound labeling medium.

-

Time-Course Experiment: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into different lipid species.

Sample Harvesting and Quenching

-

Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular tracer.

-

Quenching Metabolism: Immediately add a cold quenching solution (e.g., 80% methanol) to the cells to halt all enzymatic activity and preserve the metabolic state.

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the lysate to a new tube. The lipid extraction is then performed, typically using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.

Lipid Analysis by Mass Spectrometry

-

Lipid Separation (Optional but Recommended): The total lipid extract can be separated into different lipid classes using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) prior to mass spectrometry analysis.

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility.

-

Mass Spectrometry Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the 13C-enrichment in total fatty acid pools after hydrolysis of complex lipids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of intact lipid molecules, providing information on how the 13C-labeled stearic acid is incorporated into specific lipid species (e.g., PC(18:0/18:1)). High-resolution mass spectrometry is crucial for resolving the isotopic patterns.

-

Data Analysis and Interpretation

-

Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) for stearic acid and its downstream metabolites. This involves correcting for the natural abundance of 13C.

-

Calculation of Fractional Contribution: The fractional contribution of the tracer to a particular lipid pool can be calculated to understand the relative activity of different biosynthetic pathways.

-

Metabolic Flux Analysis (MFA): For a more quantitative analysis, the MIDs can be used as input for 13C-MFA software to calculate the absolute rates (fluxes) through the metabolic network.

Quantitative Data Presentation

The data obtained from this compound tracing experiments can be summarized in tables to facilitate comparison and interpretation.

| Lipid Species | Time (hours) | 13C-Enrichment (%) | Molar Abundance (nmol/mg protein) |

| Free Stearic Acid | 0 | 0 | 5.2 ± 0.8 |

| 4 | 85.3 ± 3.1 | 12.7 ± 1.5 | |

| 24 | 62.1 ± 4.5 | 8.9 ± 1.1 | |

| Oleic Acid | 0 | 0 | 15.6 ± 2.2 |

| 4 | 12.5 ± 1.8 | 18.3 ± 2.5 | |

| 24 | 35.8 ± 3.9 | 25.1 ± 3.1 | |

| Triglycerides (C18:0) | 0 | 0 | 45.3 ± 5.7 |

| 4 | 25.7 ± 2.9 | 62.1 ± 7.3 | |

| 24 | 58.9 ± 6.2 | 88.4 ± 9.5 | |

| Phosphatidylcholine (C18:0) | 0 | 0 | 32.8 ± 4.1 |

| 4 | 18.4 ± 2.1 | 38.5 ± 4.6 | |

| 24 | 45.2 ± 5.3 | 42.1 ± 5.0 |

Table 1: Example of quantitative data from a this compound labeling experiment in a hypothetical cell line. Data are presented as mean ± standard deviation.

Visualizing Lipid Biosynthesis Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following are examples of diagrams created using the Graphviz DOT language.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of lipid biosynthesis. Its application in metabolic flux analysis provides a dynamic and quantitative view of how stearic acid is utilized within the cell. The detailed protocols and data analysis workflows presented in this guide offer a framework for designing and executing robust stable isotope tracing experiments. By combining these experimental approaches with powerful visualization tools, scientists can gain deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states, ultimately paving the way for the development of novel therapeutic strategies targeting lipid metabolism.

References

A Technical Guide to Investigating Saturated Fatty Acid Oxidation with Stearic Acid-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of stable isotope-labeled stearic acid (specifically, stearic acid-1-¹³C) as a tracer for quantifying saturated fatty acid oxidation rates in vivo. Understanding the metabolic fate of individual fatty acids is crucial for research in nutrition, metabolic diseases such as obesity and type 2 diabetes, and the development of therapeutic interventions. Stearic acid, a common long-chain saturated fatty acid, has unique metabolic characteristics that warrant specific investigation. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation, alongside visualizations of the key metabolic pathways and experimental workflows.

Introduction to Stable Isotope Tracers in Fatty Acid Metabolism

Stable isotope tracers, such as ¹³C-labeled fatty acids, are powerful tools for studying metabolic pathways in vivo without the use of radioactive materials.[1] The principle lies in administering a substrate enriched with a stable isotope and tracking its appearance in metabolic end products.[1] When stearic acid-1-¹³C is oxidized, the ¹³C label is released as ¹³CO₂ in the breath. By measuring the enrichment of ¹³CO₂ in expired air over time, researchers can calculate the rate of stearic acid oxidation.[2]

Quantitative Data on Stearic Acid Oxidation

Several studies have utilized ¹³C-labeled stearic acid to compare its oxidation rate with other fatty acids, providing valuable quantitative insights. The data consistently shows that stearic acid is oxidized at a lower rate compared to unsaturated fatty acids like oleic acid and shorter-chain saturated fatty acids.

| Parameter | Stearic Acid (18:0) | Oleic Acid (18:1) | Palmitic Acid (16:0) | Linoleic Acid (18:2) | Reference |

| Cumulative Oxidation Rate (-34% vs. Oleic Acid) | Lower | Higher | [3][4] | ||

| Plasma Clearance Rate (-46% vs. Oleic Acid) | Lower | Higher | [3][4] | ||

| Plasma Area Under the Curve (66% higher vs. Oleic Acid) | Higher | Lower | [3][4] | ||

| Absorption Efficiency | 78.0% ± 4.5% | 97.2% ± 1.7% | 99.9% ± 0.1% | [5] | |

| Incorporation into Triacylglycerol (in vitro) | 3.6 ± 0.4 nmol/mg protein/4h (6-8% of other fatty acids) | Higher | Higher | Higher | [6] |

| β-oxidation Rate (in vitro) | 22.7 nmol/mg protein/4h (35-40% of other fatty acids) | Higher | Higher | Higher | [6] |

Experimental Protocol: ¹³C-Stearic Acid Breath Test

The following protocol outlines the key steps for conducting a ¹³C-stearic acid breath test to measure fatty acid oxidation.

Subject Preparation

-

Fasting: Subjects should fast overnight for at least 10-12 hours prior to the test.[7]

-

Dietary Control: For several days leading up to the test, subjects should consume a standardized diet to ensure metabolic consistency. It is also crucial to avoid foods with high natural ¹³C abundance.[7]

-

Medications: A review of concomitant medications is necessary, as some drugs can affect gastric emptying and lipid metabolism.[8]

Test Meal Preparation and Administration

-

Tracer: Stearic acid-1-¹³C is incorporated into a test meal. The dosage is typically based on the subject's body weight (e.g., 1.0 mg/kg).[4]

-

Meal Composition: The test meal should be standardized. A common approach is to dissolve the labeled stearic acid in a lipid source (e.g., corn oil) and mix it into a meal with a defined macronutrient composition. For example, a scrambled egg with white bread and margarine.[7][8]

-

Administration: The subject consumes the entire test meal within a specified timeframe (e.g., 10 minutes).[7]

Sample Collection

-

Baseline Samples: Before consuming the test meal, baseline breath and blood samples are collected to determine the natural ¹³C abundance.[8]

-

Breath Samples: Breath samples are collected at regular intervals for several hours (e.g., every 15-30 minutes for the first 2 hours, then hourly for up to 8 hours).[8] Samples are collected in specialized bags.

-

Blood Samples: Serial blood samples can also be collected to measure the plasma concentration of ¹³C-stearic acid and its metabolites.[3][4]

Sample Analysis

-

Breath Samples: The ¹³C/¹²C ratio in expired CO₂ is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).[1][8]

-

Blood Samples: Plasma lipids are extracted, and the enrichment of ¹³C in stearic acid and other lipid fractions is determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Calculation of Fatty Acid Oxidation Rate

The rate of fatty acid oxidation is calculated from the ¹³CO₂ enrichment in the breath, the total CO₂ production rate (VCO₂), and the enrichment of the administered tracer.

The formula for calculating the percentage of the ingested dose recovered (PDR) is a key step. The rate of appearance of ¹³CO₂ is then used to determine the oxidation rate of the fatty acid.

-

Formula for FFA oxidation (µmol/kg/min): (Eb x VCO2 x 16) / (Ep x k x % palmitate)

-

Where:

-

Eb = enrichment of breath CO₂

-

VCO2 = ventilation rate (µmol/kg/min)

-

Ep = enrichment of palmitate in plasma

-

k = correction factor for bicarbonate retention in the blood (typically around 0.81)

-

% palmitate = the percentage of palmitate concentration in the blood (this would be adapted for stearate).[2]

-

-

It is important to note that CO₂ production rates should ideally be measured directly for each subject, as using predicted values can introduce inaccuracies, especially in populations with altered energy expenditure.[9]

Signaling Pathways Regulating Stearic Acid Oxidation

The oxidation of stearic acid, like other fatty acids, is tightly regulated by a network of signaling pathways that sense the cell's energy status. Key players in this regulation include AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

AMPK , the master energy sensor of the cell, is activated when the AMP/ATP ratio is high (low energy state). Activated AMPK promotes fatty acid oxidation by:

-

Phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC), which reduces the levels of malonyl-CoA. Malonyl-CoA is an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria.[10][11]

-

Activating PPARα and its coactivator PGC-1α, which transcriptionally upregulate genes involved in fatty acid oxidation.[6]

PPARα is a nuclear receptor that acts as a lipid sensor. When activated by fatty acids or their derivatives, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, increasing their transcription. These genes encode for proteins involved in fatty acid uptake, activation, and mitochondrial β-oxidation.[10][11][12]

Experimental Workflow

The overall workflow for a study investigating stearic acid oxidation using the ¹³C breath test is summarized below.

Conclusion

The use of stearic acid-1-¹³C as a stable isotope tracer provides a safe and effective method for quantifying the in vivo oxidation rates of this important saturated fatty acid. This technical guide has provided a comprehensive overview of the necessary protocols, data interpretation, and the underlying regulatory pathways. By employing these standardized methods, researchers and drug development professionals can gain valuable insights into the metabolic fate of stearic acid, contributing to a deeper understanding of lipid metabolism in health and disease. The lower oxidation rate and distinct metabolic handling of stearic acid compared to other fatty acids underscore the importance of studying individual fatty acids rather than broad classes.[3][4][6] This detailed approach is essential for the development of targeted nutritional and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. metsol.com [metsol.com]

- 3. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. microbenotes.com [microbenotes.com]

- 9. Importance of measuring CO2-production rate when using 13C-breath tests to measure fat digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activated AMPK inhibits PPAR-α and PPAR-γ transcriptional activity in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPK-Dependent Metabolic Regulation by PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Stearic Acid-1-13C: Commercial Availability, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Stearic acid-1-13C, a crucial tool in metabolic research and drug development. This stable isotope-labeled fatty acid serves as a tracer to elucidate the metabolic fate of stearic acid and its role in various cellular processes. This document outlines its commercial availability, key technical data, experimental protocols for its use, and visual representations of relevant biological pathways and workflows.

Commercial Suppliers and Availability of this compound

This compound is available from a range of specialized chemical suppliers. The table below summarizes the offerings from prominent vendors, providing key specifications to aid in the selection of the most suitable product for your research needs.

Data Presentation: Quantitative Supplier Data

| Supplier | Catalog Number | CAS Number | Molecular Weight | Isotopic Purity (atom % 13C) | Chemical Purity | Available Quantities |

| BroadPharm | BP-41113[1] | 85541-42-0[1] | 285.5[1] | Not specified | Not specified | 250 mg, 500 mg, 1 g[1] |

| MedChemExpress | HY-B2219S | 85541-42-0 | 285.48 | Not specified | Not specified | Inquire for sizes |

| Santa Cruz Biotechnology | sc-215569 | 85541-42-0[2] | 285.48[2] | Not specified | ≥99%[2] | Inquire for sizes |

| Simson Pharma Limited | Not specified | 85541-42-0[3] | Not specified | Not specified | High quality | Inquire for sizes[3] |

| Eurisotop (a subsidiary of CIL) | CLM-676 | 85541-42-0[4] | 285.47[4] | 99%[4] | 98%[4] | 1 g, 5 g[4] |

| Sigma-Aldrich | 299162[5] | 85541-42-0[5] | 285.47[5] | 99%[5] | 99% (CP)[5] | 1 g[5] |

| CP Lab Safety | Not specified | 85541-42-0[6] | 285.47[6] | min 99%[6] | Not specified | 1 g[6] |

| Cayman Chemical | 26978 | 85541-42-0 | 285.5 | Not specified | Not specified | Inquire for sizes |

Note: "CP" refers to chemically pure. Specifications and availability are subject to change; please refer to the supplier's website for the most current information.

Experimental Protocols

The primary application of this compound is as a tracer in metabolic flux analysis (MFA) to study the pathways of fatty acid metabolism. Below are generalized protocols for in vitro cell culture and in vivo animal studies, as well as sample preparation for mass spectrometry analysis.

In Vitro Metabolic Labeling with this compound

This protocol describes the labeling of cultured cells to trace the incorporation of stearic acid into various lipid species.

-

Cell Culture: Plate cells at a desired density and culture in standard growth medium until they reach the desired confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of the labeled stearic acid in the culture medium will depend on the specific cell type and experimental goals.

-

Labeling: Remove the standard growth medium from the cells and wash with phosphate-buffered saline (PBS). Replace with the prepared labeling medium containing this compound.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

-

Cell Harvesting and Lipid Extraction: After incubation, wash the cells with cold PBS and harvest. Extract total lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.

In Vivo Fatty Acid Tracing in Animal Models

This protocol provides a framework for administering this compound to animal models to study its systemic metabolism.

-

Animal Acclimation: Acclimate animals to the experimental conditions and diet.

-

Tracer Administration: Administer this compound to the animals. The route of administration (e.g., oral gavage, intravenous injection) and the dosage will depend on the research question. The tracer can be mixed with a carrier oil for oral administration.

-

Sample Collection: Collect blood samples at various time points post-administration. Tissues of interest can be collected at the end of the experiment.

-

Sample Processing: Separate plasma from blood samples. Store plasma and tissue samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines the steps for preparing lipid extracts for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated lipid standard) to the lipid extract.

-

Derivatization (Optional): For some LC-MS methods, derivatization of the fatty acids may be necessary to improve ionization efficiency and chromatographic separation.

-

Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis. Use multiple reaction monitoring (MRM) to specifically detect and quantify the 13C-labeled lipid species.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

Metabolic Fate of Stearic Acid

Caption: Metabolic conversion of this compound.

General Workflow for In Vitro Stable Isotope Tracing

Caption: Workflow for in vitro 13C-stearic acid tracing.

Stearic Acid and Insulin (B600854) Signaling

Caption: Stearic acid's role in insulin signaling.

References

- 1. Stearic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Stearic Acid-1-13C in a Laboratory Environment

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling guidelines for Stearic acid-1-13C, a stable isotope-labeled fatty acid crucial for various research and development applications. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes.

Product Identification and Properties

This compound is a valuable tracer in metabolic research and drug development. Its physical and chemical properties are largely similar to its unlabeled counterpart, stearic acid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | Octadecanoic-1-13C acid | [1] |

| Synonyms | 1-Heptadecanecarboxylic acid-1-13C, 13C Labeled stearic acid, Cetylacetic acid-1-13C, Stearophanic acid-1-13C | |

| CAS Number | 85541-42-0 | [1] |

| Molecular Formula | CH₃(CH₂)₁₆¹³CO₂H | [2] |

| Molecular Weight | 285.47 g/mol | [2] |

| Appearance | White solid, crystalline solid, or powder | [3][4] |

| Melting Point | 68-70 °C (lit.) | |

| Boiling Point | 361 °C (lit.) | |

| Flash Point | 113.00 °C (closed cup) | |

| Solubility | Practically insoluble in water. Soluble in alcohol, ether, and chloroform. | [4][5][6] |

| Storage Temperature | Recommended -20°C | [7] |

Hazard Identification and Safety Precautions

While generally considered to have low toxicity, this compound can cause skin irritation.[1] It is essential to handle this compound with appropriate care.

Table 2: Hazard Identification and GHS Classification

| Hazard | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Causes skin irritation (Category 2) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |

General Laboratory Safety Workflow

The following diagram illustrates a standard workflow for handling chemical reagents like this compound in a laboratory setting, emphasizing a cycle of preparation, safe execution, and post-experiment procedures.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Wear appropriate protective gloves. | To prevent skin contact and irritation.[1][8] |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust or splashes.[9] |

| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[8] |

| Respiratory Protection | Use a dust mask or respirator when handling large quantities of powder. | To avoid inhalation of airborne particles.[10] |

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

-

Handling :

-

Storage :

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove contaminated clothing and wash it before reuse.[1][8][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8][11] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][8][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8][11] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the situation safely.

-

Personal Precautions :

-

Containment and Cleanup :

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][9][11]

-

Specific Hazards : Fine dust dispersed in the air may ignite.[14] Hazardous decomposition products include carbon monoxide and carbon dioxide.[8][9]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. The material should be disposed of as unused product.[6] Do not allow the product to enter sewers or surface water.[1]

This technical guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is imperative that all personnel handling this material are thoroughly familiar with these guidelines and have access to the full Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CAS 85541-42-0 | LGC Standards [lgcstandards.com]

- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 4. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stearic acid | 57-11-4 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Stearic acid-13C, 85541-42-0 | BroadPharm [broadpharm.com]

- 8. stearic-acid.net [stearic-acid.net]

- 9. westliberty.edu [westliberty.edu]

- 10. Stearic Acid Safety | Candeliss [candelisscandles.com]

- 11. environmentclearance.nic.in [environmentclearance.nic.in]

- 12. uprm.edu [uprm.edu]

- 13. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 14. fishersci.com [fishersci.com]

A Guide to the Certificate of Analysis for Stearic Acid-1-13C Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the information presented in a Certificate of Analysis (CoA) for Stearic acid-1-13C. Understanding the data and methodologies outlined in a CoA is critical for ensuring the quality and reliability of this stable isotope-labeled standard in research and development applications. This compound is a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism, and serves as an internal standard for the quantification of stearic acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Core Specifications and Quantitative Data

A Certificate of Analysis for this compound provides critical data regarding its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found on a CoA for this standard.

Table 1: Identification and General Properties

| Parameter | Specification | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Octadecanoic acid-1-13C, 1-Heptadecanecarboxylic acid-1-13C | [3][4] |

| CAS Number | 85541-42-0 | [3][4][5][6] |

| Molecular Formula | CH₃(CH₂)₁₆¹³CO₂H | [5] |

| Molecular Weight | 285.47 g/mol | [3][5][7] |

| Appearance | Solid | [3] |

| Melting Point | 68-70 °C | [3] |

Table 2: Purity and Enrichment

| Parameter | Specification | Source |

| Chemical Purity (by GC) | ≥98% | [7] |

| Isotopic Purity (atom % 13C) | ≥99 atom % | [3][5][8] |

| Assay | 99% (CP) | [3][8] |

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. Below are detailed methodologies for the key experiments typically performed to certify a this compound standard.

Gas Chromatography (GC) for Chemical Purity

Gas chromatography is employed to determine the chemical purity of the stearic acid standard by separating it from any potential impurities.

Methodology:

-

Sample Preparation: A known amount of this compound is derivatized to a more volatile ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). This is often achieved by reaction with a reagent such as boron trifluoride in methanol (B129727) (BF₃-Methanol).[9] The derivatized sample is then dissolved in a suitable organic solvent like heptane.[9]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

-

GC Conditions:

-

Column: A fused silica (B1680970) capillary column coated with a polar stationary phase (e.g., G16, a polyethylene (B3416737) glycol) is typically used.[9] A common column dimension is 30 m x 0.32 mm with a 0.5 µm film thickness.[9]

-

Carrier Gas: Helium is commonly used as the carrier gas.[9]

-

Temperature Program: A temperature gradient is employed to ensure the separation of components with different boiling points. A typical program might start at 70°C, ramp up to 240°C at a rate of 5°C/min, and then hold at the final temperature.[9]

-

Injector and Detector Temperatures: The injector port is typically maintained at 220°C and the detector at 260°C.[9]

-

-

Data Analysis: The area of the peak corresponding to the stearic acid methyl ester is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine its isotopic enrichment.

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic enrichment is determined by comparing the intensity of the peak for the ¹³C-labeled molecule (M+1 relative to the unlabeled stearic acid) to the intensity of the peak for any residual unlabeled stearic acid (M).[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the position of the ¹³C label.

Methodology:

-

Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: The proton NMR spectrum will show the characteristic signals for the protons in the long alkyl chain.

-

¹³C NMR: The carbon-13 NMR spectrum is crucial for confirming the position of the isotopic label. The signal for the carbon at the C-1 position will be significantly enhanced due to the ¹³C enrichment. The chemical shifts of the other carbon atoms in the molecule can also be verified against known values for stearic acid.[10][11]

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes involved in generating a Certificate of Analysis for this compound.

Caption: Overall analytical workflow for this compound CoA generation.

Caption: Detailed workflow for GC-based chemical purity analysis.

Caption: Workflow for determining isotopic enrichment by Mass Spectrometry.

References

- 1. Stearic acid-13C, 85541-42-0 | BroadPharm [broadpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound 13C 99atom 85541-42-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CAS 85541-42-0 | LGC Standards [lgcstandards.com]

- 7. Stearic acid (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. 硬脂酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 9. usp.org [usp.org]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000827) [hmdb.ca]

- 11. Stearic acid(57-11-4) 13C NMR spectrum [chemicalbook.com]

The Metabolic Fate of Stearic Acid-1-13C In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a common component of the human diet. Understanding its metabolic fate is crucial for elucidating its role in health and disease, particularly in the context of cardiovascular health and metabolic syndromes. Stable isotope labeling, specifically with Carbon-13 at the first carbon position (Stearic acid-1-13C), provides a powerful and safe tool for tracing its absorption, distribution, metabolism, and excretion (ADME) in vivo.[1][2] This technical guide provides an in-depth overview of the metabolic journey of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways and experimental workflows.

Absorption and Bioavailability

Following oral ingestion, this compound is absorbed in the small intestine. Its absorption efficiency, however, is reported to be lower than that of unsaturated fatty acids like oleic and linoleic acid.

Table 1: Intestinal Absorption Efficiency of 1-13C Labeled Fatty Acids in Healthy Men

| Fatty Acid | Absorption Efficiency (%) |

| [1-13C]Stearic Acid | 78.0 ± 4.5[3] |

| [1-13C]Oleic Acid | 97.2 ± 1.7[3] |

| [1-13C]Linoleic Acid | 99.9 ± 0.1[3] |

More recent studies with mixed diets suggest a higher absorption for stearic acid, though still slightly lower than other fatty acids.

Table 2: Fatty Acid Absorption from Mixed Diets in Healthy Men

| Fatty Acid | Absorption (%) |

| Stearic Acid | 94.1 ± 0.2[4] |

| Palmitic Acid | 97.3 ± 0.2[4] |

| Lauric, Myristic, Oleic, Linoleic, trans 18:1 monoenes | >99[4] |

Metabolism: Oxidation and Conversion

Once absorbed, this compound enters various metabolic pathways. A significant portion undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The labeled carbon at the C1 position is released as 13CO2, which can be measured in expired breath to quantify the rate of oxidation.

Another crucial metabolic fate of stearic acid is its desaturation to oleic acid (C18:1n-9) by the enzyme Stearoyl-CoA desaturase-1 (SCD1).[5] This conversion is a key regulatory step in lipid metabolism. Additionally, stearic acid can be elongated to longer-chain saturated fatty acids or undergo chain-shortening to palmitic acid (C16:0).[6]

Table 3: Postprandial Metabolism of U-13C Stearic Acid vs. U-13C Oleic Acid in Postmenopausal Women

| Parameter | U-13C Stearic Acid | U-13C Oleic Acid |

| Plasma Area Under the Curve (AUC) | 66% higher | - |

| Plasma Clearance Rate | 46% lower | - |

| Cumulative Oxidation Rate | 34% lower | - |

| Labeled Plasma Metabolites Detected | 13C16:0, 13C16:1, 13C18:1[6][7] | None detected within timeframe[6][7] |

Table 4: Conversion Rates of Labeled Saturated Fatty Acids

| Conversion | Rate (%) | Study Population |

| Stearic acid (18:0) to Oleic acid (18:1) | ~9%[6] | Men |

| Stearic acid (18:0) to Oleic acid (18:1) | 14%[6] | Men and Women |

| Stearic acid (18:0) to Oleic acid (18:1) | 17%[6] | Postmenopausal Women |

| Palmitic acid (16:0) to Palmitoleic acid (16:1) | 2%[6] | Men and Women |

| Stearic acid (18:0) to Palmitic acid (16:0) | 1.3% - 7%[6] | Men and Women |

Distribution and Incorporation into Tissues

Following absorption and metabolism in the liver, 13C-labeled fatty acids and their metabolites are transported in lipoproteins and incorporated into various tissues.[8] Labeled stearic acid has been shown to be incorporated into triglycerides, phospholipids, and cholesteryl esters.[6][7]

Experimental Protocols

The in vivo tracing of this compound metabolism relies on well-defined experimental protocols.

General Experimental Workflow

Caption: General experimental workflow for in vivo tracing of this compound.

Detailed Methodologies

3.2.1. Subject Preparation and Diet Control:

-

Subjects typically undergo a period of dietary stabilization prior to the study.[3]

-

A standardized meal is provided with the [1-13C]stearic acid tracer to ensure consistent absorption conditions.[3]

-

Fasting is required before the administration of the tracer.[7]

3.2.2. Tracer Administration:

-

A bolus of [1-13C]stearic acid is ingested orally, often mixed with a carrier oil or incorporated into a test meal.[3][7] The dosage is typically calculated based on the subject's body weight.[7]

3.2.3. Sample Collection:

-

Breath Samples: Expired air is collected at baseline and at regular intervals post-ingestion to measure the enrichment of 13CO2.[7]

-

Blood Samples: Venous blood is drawn at specified time points to analyze the concentration of 13C-labeled stearic acid and its metabolites in plasma and different lipid fractions.[7]

-

Fecal Samples: Feces are collected over a period of several days to determine the amount of unabsorbed [1-13C]stearic acid.[3]

3.2.4. Sample Analysis:

-

Breath 13CO2 Analysis: Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for measuring the 13CO2/12CO2 ratio in breath samples.[7]

-

Lipid Extraction and Analysis: Lipids are extracted from plasma and fecal samples. Fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the 13C-labeled species.[3][7]

Signaling Pathways and Metabolic Conversions

The metabolism of stearic acid is intricately linked to key cellular signaling pathways that regulate energy homeostasis and lipid synthesis.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearic acid absorption and its metabolizable energy value are minimally lower than those of other fatty acids in healthy men fed mixed diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tracing Stearic Acid Metabolism in Cell Culture using Stearic acid-1-13C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Stearic acid-1-¹³C as a metabolic tracer in cell culture experiments. This powerful technique allows for the precise tracking of stearic acid uptake, elongation, desaturation, and incorporation into complex lipids. The methodologies outlined are broadly applicable for studying lipid metabolism in various cellular contexts, including cancer biology, metabolic diseases, and drug development.

Introduction

Stearic acid (C18:0) is a common saturated fatty acid that plays a crucial role in cellular structure, energy storage, and signaling.[1] Alterations in stearic acid metabolism have been implicated in numerous diseases, including cancer and metabolic syndrome.[2] Stable isotope tracing with Stearic acid-1-¹³C, coupled with mass spectrometry, offers a robust method to elucidate the dynamics of these metabolic pathways. By introducing a ¹³C label at the carboxyl carbon, researchers can follow the fate of the stearic acid backbone as it is metabolized and integrated into various cellular lipid species.[3]

Key Applications

-

Metabolic Flux Analysis: Quantify the rates of stearic acid uptake, oxidation, and conversion to other fatty acids, such as oleic acid.

-

Lipidomics: Trace the incorporation of stearic acid into complex lipids, including triglycerides, phospholipids, and cholesterol esters, to understand lipid remodeling.[4]

-

Drug Discovery: Evaluate the efficacy of novel therapeutics targeting fatty acid metabolism by monitoring their impact on stearic acid flux.

-

Disease Modeling: Investigate dysregulated lipid metabolism in various disease models, such as cancer cell lines, to identify potential therapeutic targets.[5]

Quantitative Data Presentation

The following table summarizes representative data on the incorporation of ¹³C from Stearic acid-1-¹³C into major lipid classes in a cancer cell line after a 24-hour incubation period.

| Lipid Class | % ¹³C Incorporation (of total lipid class) | Key Metabolites Observed |

| Free Fatty Acids | 85% | ¹³C₁-Stearic acid, ¹³C₁-Oleic acid |

| Phospholipids | 45% | ¹³C₁-Phosphatidylcholine, ¹³C₁-Phosphatidylethanolamine |

| Triglycerides | 60% | Triglycerides containing ¹³C₁-stearic and/or ¹³C₁-oleic acid |

| Cholesterol Esters | 15% | Cholesterol esters containing ¹³C₁-stearic and/or ¹³C₁-oleic acid |

Note: The exact percentage of incorporation can vary depending on the cell type, experimental conditions, and incubation time.

Experimental Protocols

I. Preparation of ¹³C-Stearic Acid Labeling Medium

-

Prepare a Stock Solution of ¹³C-Stearic Acid:

-

Dissolve Stearic acid-1-¹³C in ethanol (B145695) to a concentration of 10 mM.

-

Store the stock solution at -20°C.

-

-

Complex with Bovine Serum Albumin (BSA):

-

Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).

-

Warm the BSA solution to 37°C.

-

Slowly add the Stearic acid-1-¹³C stock solution to the BSA solution while stirring to achieve a final concentration of 1 mM stearic acid. This results in a molar ratio of approximately 3:1 (stearic acid:BSA).

-

Incubate at 37°C for 30 minutes to allow for complex formation.

-

Sterile filter the solution through a 0.22 µm filter.

-

-

Prepare the Final Labeling Medium:

-

Supplement the desired cell culture medium (e.g., DMEM) with the ¹³C-Stearic acid-BSA complex to a final concentration of 50-100 µM.[6] The optimal concentration should be determined empirically to avoid lipotoxicity.[7]

-

The medium should also contain dialyzed fetal bovine serum (dFBS) to minimize the background of unlabeled fatty acids.

-

II. Cell Culture and Labeling

-

Cell Seeding:

-

Seed cells in multi-well plates or culture dishes at a density that will result in approximately 80% confluency at the time of harvest.

-

-

Labeling:

-

Once the cells have reached the desired confluency, aspirate the growth medium and wash the cells twice with warm PBS.

-

Add the pre-warmed ¹³C-Stearic acid labeling medium to the cells.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

III. Metabolite Extraction (Total Lipids)

-

Cell Harvesting:

-

Place the culture dishes on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization. If using trypsin, neutralize with medium containing serum and centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

-

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a cold 2:1 (v/v) chloroform:methanol (B129727) solution to the cell pellet.

-

Vortex thoroughly for 15 minutes to lyse the cells and solubilize the lipids.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Store the dried lipid film at -80°C until further analysis.

-

IV. Sample Preparation for Mass Spectrometry

A. For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

Re-suspend the dried lipid extract in 1 mL of 1 M methanolic KOH.

-

Incubate at 60°C for 1 hour to saponify the lipids.

-

Add 1 mL of 14% boron trifluoride in methanol and incubate at 60°C for 30 minutes to methylate the fatty acids.

-

Add 1 mL of water and 1 mL of hexane (B92381) to the tube.

-

Vortex vigorously and centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a GC-MS vial for analysis.

-

B. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 1:1 v/v), for direct infusion or injection into the LC system.

-

V. Mass Spectrometry Analysis

A. GC-MS Analysis of FAMEs:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for FAMEs analysis (e.g., DB-23).

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate the different FAMEs.

-

Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) to detect the M+0 and M+1 isotopologues of stearic acid methyl ester and its metabolites.

B. LC-MS/MS Analysis of Intact Lipids:

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: A C18 or C8 reversed-phase column is typically used for lipid separation.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification of ¹³C-labeled lipids.

Example MRM Transitions for ¹³C₁-Stearic Acid and its Metabolite:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| ¹³C₁-Stearic Acid | 284.3 | 284.3 |

| ¹³C₁-Oleic Acid | 282.3 | 282.3 |

Note: These transitions are for the deprotonated molecules in negative ion mode. The optimal transitions and collision energies should be determined empirically on the specific instrument used.

Mandatory Visualizations

Caption: Experimental workflow for tracing Stearic acid-1-¹³C in cell culture.

Caption: Metabolic pathways of Stearic acid-1-¹³C in a typical mammalian cell.

References

- 1. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Stearic acid at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Stearic Acid-1-13C for Metabolic Tracing Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique used in metabolic research to elucidate the flow of molecules through biochemical pathways. Stearic acid-1-13C, a non-radioactive labeled fatty acid, serves as an invaluable tracer for studying fatty acid uptake, metabolism, and incorporation into complex lipids. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical method for quantifying the isotopic enrichment of this compound in biological samples.[1] However, due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile esters, making them suitable for GC analysis.[2][3][4] This document provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound.

Principle

The overall workflow involves the extraction of total lipids from a biological matrix, followed by the addition of an internal standard for accurate quantification. The extracted fatty acids are then derivatized to form volatile trimethylsilyl (B98337) (TMS) esters.[1][2] These derivatives are separated on a gas chromatograph and detected by a mass spectrometer. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the molecular ions corresponding to the unlabeled ([M]) and 13C-labeled ([M+1]) stearic acid derivatives can be precisely measured.[1] The ratio of these ions allows for the accurate calculation of isotopic enrichment, providing quantitative insights into stearic acid metabolism.

Experimental Protocols

Materials and Reagents

-

This compound

-

Stearic acid (unlabeled standard)

-

Heptadecanoic acid or deuterated Stearic acid (Internal Standard)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvents: Hexane, Iso-octane, Acetonitrile, Dichloromethane (all HPLC or GC grade)

-

Sodium Sulfate (anhydrous)

-

Nitrogen gas (high purity)

-

Glass vials with PTFE-lined caps

Sample Preparation and Lipid Extraction

-

To 100 µL of a biological sample (e.g., plasma, cell lysate), add a known amount of internal standard (e.g., 10 µg of heptadecanoic acid).

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer to a clean glass vial.

-

Repeat the extraction step on the remaining aqueous layer with an additional 1 mL of the solvent mixture.

-

Combine the organic extracts and dry them under a gentle stream of nitrogen gas at 40°C.

Derivatization to Trimethylsilyl (TMS) Esters

-

To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.[2][5]

-

Cap the vial tightly and vortex for 10 seconds.

-

Heat the vial at 60°C for 60 minutes in an incubator or heating block to ensure complete derivatization.[2][5]

-

After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., hexane) if necessary and is ready for GC-MS injection.[5]

GC-MS Instrumentation and Conditions

The following table outlines typical instrument parameters for the analysis. Parameters should be optimized for the specific instrument in use.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[6] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Port Temp. | 280°C[6] |

| Injection Mode | Splitless (1 µL injection volume)[6] |

| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min[6] |

| Mass Spectrometer | Agilent 5973 or equivalent |

| Ionization Mode | Electron Impact (EI) at 70 eV[6] |

| Ion Source Temp. | 230°C[6] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation and Analysis

Quantitative analysis is performed by monitoring specific ions for the analyte, its labeled counterpart, and the internal standard. The isotopic enrichment, often expressed as Molar Percent Excess (MPE), is calculated from the peak areas of the labeled and unlabeled species.

Table 1: Monitored Ions and Expected Retention Times for TMS Derivatives

| Analyte | Retention Time (Approx.) | Monitored Ions (m/z) | Ion Description |

| Heptadecanoic Acid-TMS (IS) | ~14.8 min | 342, 327 | [M]+, [M-15]+ |

| Stearic Acid-TMS | ~15.5 min | 356, 341 | [M]+, [M-15]+ |

| This compound-TMS | ~15.5 min | 357, 342 | [M+1]+, [M+1-15]+ |

Table 2: Typical Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range (Methyl Stearate) | 1.00 – 20.00 µg/mL | [3] |

| Limit of Detection (LOD) | ~12 ng/mL | [3] |

| Within-day Imprecision (CV) | < 1% | [1] |

| Between-day Imprecision (CV) | < 1% | [1] |

Visualizations

Experimental Workflow

The entire analytical process, from sample collection to final data analysis, is outlined in the workflow diagram below.

References

- 1. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Derivatization techniques for free fatty acids by GC [restek.com]

- 6. arpi.unipi.it [arpi.unipi.it]

Application Note: Quantification of ¹³C-Stearic Acid Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearic acid (C18:0) is a ubiquitous long-chain saturated fatty acid that serves as an energy source and a crucial component of complex lipids like triglycerides and phospholipids.[1] Stable isotope-labeled stearic acid, particularly ¹³C-stearic acid, is an invaluable tool in metabolic research. It allows scientists to trace the uptake, transport, and metabolic fate of stearic acid in vivo and in vitro, providing insights into lipid metabolism in health and disease.[2][3][4] Liquid chromatography-mass spectrometry (LC-MS) has become a primary analytical technique for these studies due to its high sensitivity, selectivity, and flexibility, allowing for the direct analysis of fatty acids often without the need for derivatization.[5][6] This application note provides a detailed protocol for the detection and quantification of ¹³C-stearic acid in biological samples using LC-MS.

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate ¹³C-stearic acid from other fatty acids and matrix components based on its hydrophobicity.[7] Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a mass spectrometer.[7] Quantification is typically performed in negative ion mode by Selected Ion Monitoring (SIM), targeting the deprotonated molecule [M-H]⁻. The use of a stable isotope-labeled internal standard, such as a deuterated stearic acid, is recommended to correct for matrix effects and variations during sample preparation and analysis.[8] This approach enables precise and accurate quantification of ¹³C-stearic acid incorporation into various lipid pools.[3][7]

Experimental Protocols

1. Materials and Reagents

-

Standards: ¹³C-Stearic Acid (e.g., Octadecanoic-1-¹³C acid, MW: 285.5)[1][9], Stearic Acid (unlabeled), Deuterated Stearic Acid (e.g., Stearic acid-d3) as internal standard (IS).[10]

-

Solvents (LC-MS Grade): Methanol (B129727), Acetonitrile, Water, Chloroform, Isopropanol.[6][11]

-